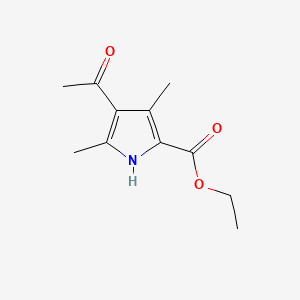

ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRDOFWBPAZOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178566 | |

| Record name | Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-26-7 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2386-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-4-ACETYL-3,5-DIMETHYLPYRROLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVH7P0EOA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of significant interest in medicinal chemistry and organic synthesis. Pyrrole scaffolds are foundational motifs in numerous biologically active natural products and pharmaceutical agents.[1][2] This document details the most effective and historically significant synthetic pathway, elucidates the underlying reaction mechanism, presents a detailed experimental protocol, and outlines methods for product characterization.

Strategic Overview of Pyrrole Synthesis: The Knorr Synthesis

While several named reactions exist for pyrrole synthesis, including the Hantzsch and Paal-Knorr methods, the Knorr pyrrole synthesis stands as the most direct and widely applied method for preparing polysubstituted pyrroles like the target compound.[2][3] The classic Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester or other active methylene compound.[1]

A critical feature of this pathway is the in situ generation of the α-amino-ketone intermediate. These intermediates are often unstable and prone to self-condensation.[3] The standard and field-proven approach involves the reduction of a more stable α-oximino-ketone precursor using zinc dust in acetic acid. This reductive condensation proceeds smoothly at room temperature, making it a robust and reliable method.

The specific synthesis of this compound is a well-established extension of Knorr's original work, first reported by Levi and Zanetti in 1894. This variation employs the reaction of acetylacetone (2,4-pentanedione) with the in situ-generated ethyl 2-aminoacetoacetate.[3]

Mechanistic Elucidation

The Knorr synthesis for this target molecule is a multi-step, one-pot process. The mechanism can be dissected into three core stages:

-

Nitrosation: Ethyl acetoacetate is treated with sodium nitrite in glacial acetic acid to form ethyl 2-oximinoacetoacetate. This step converts the active methylene group into a stable oxime.

-

Reductive Amination: Zinc dust is introduced, which reduces the oxime group to a primary amine, generating the unstable α-amino-ketone intermediate (ethyl 2-aminoacetoacetate).

-

Condensation and Cyclization: The newly formed α-amino-ketone immediately reacts with the second carbonyl partner, acetylacetone. The reaction proceeds through an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrrole ring.

The complete mechanistic pathway is illustrated below.

Caption: Reaction mechanism for the Knorr synthesis of the target pyrrole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Knorr-type syntheses and is optimized for the preparation of the title compound.[3][4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mol) | Mass / Volume |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.25 | 32.5 g |

| Acetylacetone | C₅H₈O₂ | 100.12 | 0.25 | 25.0 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.26 | 18.0 g |

| Zinc Dust | Zn | 65.38 | 0.52 | 34.0 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 150 mL |

| Water (for Nitrite) | H₂O | 18.02 | - | 25 mL |

| Water (for Quench) | H₂O | 18.02 | - | 1.5 L |

| Ethanol (for Recrystallization) | C₂H₅OH | 46.07 | - | As needed |

Experimental Workflow

The overall experimental workflow, from setup to final product isolation, is outlined below.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

CAUTION: This procedure involves exothermic reactions and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine ethyl acetoacetate (32.5 g), acetylacetone (25.0 g), and glacial acetic acid (75 mL).

-

Nitrosation (Oxime Formation):

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (18.0 g) in water (25 mL).

-

Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 45-60 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent side reactions. The reaction is exothermic.[4]

-

After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

-

-

Reductive Condensation:

-

Remove the ice bath. Begin adding zinc dust (34.0 g) portion-wise over 30-40 minutes. The reaction is highly exothermic; use an ice bath as needed to keep the temperature from rising uncontrollably.

-

Once all the zinc has been added, add the remaining glacial acetic acid (75 mL) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

-

-

Product Isolation:

-

While still hot, carefully pour the reaction mixture into a large beaker containing 1.5 L of cold water. Use a small amount of acetic acid to rinse the flask.

-

Stir the aqueous mixture vigorously for 15-20 minutes. A solid precipitate will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of water to remove zinc salts and acetic acid.

-

-

Purification:

-

Transfer the crude, dried solid to a suitable flask and perform recrystallization from hot ethanol.[4]

-

Dissolve the solid in a minimum amount of boiling ethanol. If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Expected Value | Source |

| Appearance | Off-white to pale yellow crystalline solid | - |

| Molecular Formula | C₁₁H₁₅NO₃ | [5][6] |

| Molar Mass | 209.24 g/mol | [5][6] |

| Melting Point | 143 °C | [7] |

| Expected Yield | ~50-60% (based on similar syntheses) | [4] |

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl ester group (a triplet and a quartet), three distinct methyl singlets (two on the pyrrole ring and one from the acetyl group), and a broad singlet for the N-H proton of the pyrrole ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 11 distinct carbon environments, including signals for the ester and ketone carbonyls, the sp² carbons of the pyrrole ring, and the sp³ carbons of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretches for the ester and ketone (typically in the 1650-1750 cm⁻¹ region), and C-N and C-C bond vibrations.

-

Mass Spectrometry: Analysis by mass spectrometry should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 209.24.

Conclusion

The Knorr pyrrole synthesis provides a reliable and efficient pathway for the preparation of this compound. By carefully controlling the temperature during the exothermic nitrosation and reduction steps, and by employing a standard recrystallization procedure, this valuable heterocyclic building block can be obtained in good yield and high purity. The detailed mechanistic understanding and robust experimental protocol presented in this guide offer a solid foundation for its successful synthesis in a research setting.

References

Sources

- 1. echemi.com [echemi.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 7. chembk.com [chembk.com]

ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS number and properties

An In-depth Technical Guide to Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

This guide provides an in-depth exploration of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Significance of a Polysubstituted Pyrrole

This compound is a highly functionalized pyrrole derivative. The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds, including heme, chlorophyll, and numerous pharmaceuticals.[1] The specific arrangement of substituents in this molecule—an acetyl group, two methyl groups, and an ethyl carboxylate—makes it a versatile intermediate in organic synthesis. Its reported biological activities, including potential antioxidant, antibacterial, and anti-inflammatory properties, further underscore its importance in medicinal chemistry research.[2] This guide will elucidate the core characteristics of this compound, providing the technical insights necessary for its effective utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work.

Identifiers and Structural Information

| Identifier | Value | Source |

| CAS Number | 2386-26-7 | [3][4][5][6] |

| IUPAC Name | This compound | [4][5] |

| Molecular Formula | C₁₁H₁₅NO₃ | [4][5][6] |

| Molecular Weight | 209.24 g/mol | [4][5] |

| InChI Key | ALRDOFWBPAZOCW-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | CCOC(=O)C1=C(C)C(C(C)=O)=C(C)N1 | [6] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing purification, formulation, and experimental design.

| Property | Value | Source |

| Melting Point | 143 °C | [2] |

| Boiling Point | 348.6 °C (estimated) | [2] |

| Density | 1.155 g/cm³ (estimated) | [2] |

| Solubility | Slightly soluble in water | [2] |

| Vapor Pressure | 4.89E-05 mmHg at 25°C | [2] |

Synthesis and Mechanism: The Knorr Pyrrole Synthesis

The most prominent and historically significant method for preparing this class of compounds is the Knorr pyrrole synthesis.[7][8] This reaction is a cornerstone of heterocyclic chemistry, valued for its reliability in constructing polysubstituted pyrrole rings.

Mechanistic Overview

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester (or a related compound with an electron-withdrawing group alpha to a carbonyl).[7] A critical challenge is the inherent instability of α-amino-ketones, which readily self-condense. To overcome this, the α-amino-ketone is typically generated in situ. A common strategy involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[7][9]

The synthesis of this compound is a well-documented extension of this classic reaction, specifically using acetylacetone (2,4-pentanedione) and ethyl 2-oximinoacetoacetate.[7] The mechanism proceeds through the formation of an enamine, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Knorr synthesis for preparing the target compound.

Caption: Workflow for the Knorr synthesis of the title compound.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Knorr synthesis.[7][9][10]

Materials:

-

Ethyl acetoacetate

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Zinc Dust (activated)

-

Ethanol

-

Deionized Water

Procedure:

-

Preparation of the Oxime: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl acetoacetate in glacial acetic acid. Cool the mixture to 5-10°C in an ice-salt bath.

-

Slowly add a saturated aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature does not exceed 10°C. The choice of a low temperature is critical to prevent unwanted side reactions and decomposition of the nitroso intermediate. After the addition is complete, stir for an additional 30 minutes. This creates the ethyl 2-oximinoacetoacetate intermediate.

-

Reduction and Condensation: To the cooled oxime solution, add acetylacetone.

-

In small portions, add activated zinc dust to the vigorously stirred mixture. This step is highly exothermic; careful control of the addition rate is essential to maintain the reaction temperature below 40°C. The zinc reduces the oxime to the amine in situ, which immediately reacts with the acetylacetone.

-

Cyclization: After all the zinc has been added, remove the cooling bath and heat the mixture to reflux (approx. 80-90°C) for 1 hour to drive the cyclization and dehydration to completion.

-

Workup: While still hot, pour the reaction mixture into a large beaker containing ice-water. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts and acetic acid.

-

Recrystallize the crude solid from hot ethanol to yield the pure this compound as a crystalline solid.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The data presented here are representative of the expected spectral features.[11]

| Technique | Key Features |

| ¹H NMR | - NH proton: A broad singlet typically downfield (>10 ppm), characteristic of the pyrrole N-H. - Ester (OCH₂CH₃): A quartet (~4.2 ppm) and a triplet (~1.3 ppm). - Methyl Groups: Two singlets for the C3-CH₃ and C5-CH₃ groups (~2.4-2.5 ppm). - Acetyl (COCH₃): A sharp singlet (~2.3 ppm). |

| ¹³C NMR | - Carbonyls: Resonances for the ester C=O and acetyl C=O will be observed in the 160-200 ppm range. - Pyrrole Ring Carbons: Four distinct signals corresponding to the substituted carbons of the aromatic ring. - Alkyl Carbons: Signals for the ethyl and methyl carbons will appear in the upfield region. |

| IR Spectroscopy | - N-H Stretch: A characteristic sharp peak around 3300-3400 cm⁻¹. - C=O Stretches: Strong, distinct absorption bands for the ester carbonyl (~1680-1700 cm⁻¹) and the ketone carbonyl (~1640-1660 cm⁻¹). |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 209.11). |

Reactivity and Synthetic Applications

The compound's rich functionality provides multiple avenues for further chemical modification.

Caption: Potential synthetic transformations of the title compound.

-

Ester Group (C2): This group can be saponified to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to various amides, providing a handle for peptide coupling or other conjugations.

-

Acetyl Group (C4): The ketone can be reduced to a secondary alcohol, oxidized, or undergo reactions like the Wolff-Kishner reduction to an ethyl group.[7] This allows for fine-tuning of the substituent's electronic and steric properties.

-

Pyrrole Ring: The N-H proton is moderately acidic and can be deprotonated to allow for N-alkylation or N-acylation. The electron-rich ring itself can participate in electrophilic substitution, although the existing substituents heavily influence the regioselectivity. It is a crucial building block for the synthesis of porphyrins and related polypyrrolic macrocycles.[12]

Biological Context and Research Applications

Pyrrole-containing structures are prevalent in medicinal chemistry.[1] this compound is noted for its potential as a biologically active compound, with preliminary indications of antioxidant, antibacterial, and anti-inflammatory activities.[2]

For drug development professionals, this molecule serves as an excellent scaffold. Its multiple functional groups can be independently modified to generate a library of analogues for structure-activity relationship (SAR) studies. These studies are essential for optimizing potency, selectivity, and pharmacokinetic properties in the pursuit of new therapeutic agents.

Safety and Handling

As a laboratory chemical, proper handling is paramount to ensure user safety.

-

GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the drainage system.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in both synthetic and medicinal chemistry. Its straightforward synthesis via the robust Knorr reaction, combined with its diverse reactive sites, makes it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers scientists to fully leverage its potential in developing novel molecules and materials.

References

- BLDpharm. (n.d.). 2386-26-7|this compound.

-

National Institute of Standards and Technology. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. In PubChem. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrrole Synthesis.

-

Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. In SpectraBase. Retrieved from [Link]

-

ResearchGate. (2002, December). This compound. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar pyrrole compound.

- TCI Chemicals. (2023, October 14). Safety Data Sheet. Retrieved from a representative SDS for a similar pyrrole compound.

-

SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chembk.com [chembk.com]

- 3. 2386-26-7|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 5. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate, 98% | Fisher Scientific [fishersci.ca]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.be [fishersci.be]

molecular structure of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive elucidation of the (CAS No. 2386-26-7), a substituted pyrrole derivative of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of data, offering an integrated analysis grounded in established analytical techniques. We will detail the causal logic behind the application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. The guide presents detailed, self-validating experimental protocols and interprets the resulting data to build a cohesive and authoritative understanding of the compound's atomic arrangement, connectivity, and supramolecular interactions. All methodologies and claims are substantiated with citations to authoritative sources.

Chemical Identity and Significance

This compound is a polysubstituted pyrrole, a heterocyclic scaffold that is a cornerstone of numerous biologically active molecules. Understanding its precise molecular architecture is fundamental for rational drug design, reaction mechanism studies, and materials science applications. The compound is stable at room temperature and appears as a white to off-white solid.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 2386-26-7 | NIST[3] |

| Molecular Formula | C₁₁H₁₅NO₃ | NIST[3] |

| Molecular Weight | 209.24 g/mol | PubChem[2] |

| Melting Point | 143 °C | ChemBK[1] |

Material Provenance and Validation Workflow

The integrity of any structural analysis is predicated on the purity and authenticity of the starting material. Substituted pyrroles like the title compound are often synthesized via classical methods such as the Knorr or Hantzsch pyrrole syntheses, followed by functional group modifications. Post-synthesis, the material must undergo a rigorous validation workflow to ensure its identity and purity prior to in-depth structural characterization.

Experimental Workflow: From Synthesis to Validated Structure

The following diagram outlines the logical flow for producing and validating the molecular structure of the target compound. This process ensures that the material analyzed is unequivocally the correct, purified substance.

Caption: Workflow for the synthesis, purification, and structural validation of the title compound.

Elucidation of the Molecular Structure

The following sections detail the application and interpretation of key analytical techniques used to determine the compound's structure.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry serves as the initial checkpoint for molecular identity by providing a precise measurement of the compound's mass-to-charge ratio (m/z), which directly validates its elemental composition.

Protocol: High-Resolution GC-MS

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., ethyl acetate).

-

1 µL of the solution is injected into a gas chromatograph (GC) to separate the analyte from any residual impurities.

-

The eluent is directed into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

-

The sample is ionized using electron ionization (EI).

-

The m/z of the resulting ions is measured.

Data Interpretation: The primary molecular ion [M]⁺ is expected to confirm the compound's molecular formula, C₁₁H₁₅NO₃.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Exact Mass | 209.1052 g/mol |

| Observed [M]⁺ (High-Res) | m/z 209.1052 ± 0.0005 |

This technique provides the first piece of evidence confirming the compound's elemental formula.[2]

Vibrational Spectroscopy (FTIR)

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds. It is an exceptionally reliable method for confirming the presence of key functional groups predicted by the proposed structure.

Protocol: KBr Pellet FTIR

-

Approximately 1-2 mg of the dried compound is finely ground with 100-200 mg of dry KBr powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the spectrometer's sample holder.

-

A background spectrum of air is collected, followed by the sample spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation: The spectrum provides a unique fingerprint for the molecule, with characteristic absorption bands for its functional groups.[2]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | N-H Stretch | Pyrrole N-H |

| ~2900-3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1690-1710 | C=O Stretch | Ester Carbonyl |

| ~1640-1660 | C=O Stretch | Acetyl Carbonyl |

| ~1550-1600 | C=C Stretch | Pyrrole Ring |

The distinct carbonyl peaks are crucial for confirming the presence of both the ester and acetyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule in solution. ¹H NMR identifies the number and connectivity of different types of protons, while ¹³C NMR does the same for carbon atoms.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it solubilizes the compound and its residual water peak does not obscure key signals.[4]

-

The solution is transferred to a 5 mm NMR tube.

-

Spectra are acquired on a 400 or 500 MHz spectrometer.[4]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data Interpretation (500 MHz, DMSO-d₆) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | N-H |

| 4.21 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.45 | Singlet | 3H | -C(=O)-CH₃ |

| 2.40 | Singlet | 3H | Ring-CH₃ (Position 5) |

| 2.25 | Singlet | 3H | Ring-CH₃ (Position 3) |

| 1.28 | Triplet | 3H | -O-CH₂-CH₃ |

The broad singlet for the N-H proton is characteristic and its exchangeability can be confirmed by a D₂O shake experiment. The ethyl group presents a classic quartet-triplet pattern. The three distinct singlet signals for the methyl groups unequivocally confirm their unique chemical environments.

¹³C NMR Data Interpretation (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~194 | C =O (Acetyl) |

| ~161 | C =O (Ester) |

| ~138-145 | Pyrrole C (quaternary) |

| ~120-130 | Pyrrole C (quaternary) |

| ~60 | -O-C H₂-CH₃ |

| ~30 | -C(=O)-C H₃ |

| ~14 | -O-CH₂-C H₃ |

| ~11-15 | Ring-C H₃ |

The downfield signals confirm the two carbonyl carbons, while the remaining signals correspond to the aromatic and aliphatic carbons.

Single-Crystal X-ray Diffraction

Expertise & Rationale: This is the gold standard for molecular structure determination, providing an unambiguous 3D map of atomic positions in the solid state. The data not only confirms the covalent bonding framework but also reveals crucial details about intermolecular interactions that govern the crystal packing.

Protocol Summary:

-

Single crystals suitable for diffraction are grown, typically by slow evaporation from a solvent system like ethanol or ethyl acetate/hexane.

-

A selected crystal is mounted on a goniometer and cooled under a stream of nitrogen.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

The data is processed to solve and refine the crystal structure.

Crystallographic Data and Structural Insights: The crystal structure of this compound has been solved and reported.[5] Key findings from this authoritative analysis include:

-

Confirmation of Connectivity: The analysis confirms the atomic connectivity established by NMR and MS.

-

Molecular Planarity: The pyrrole ring and its substituents are largely planar, as expected for an aromatic system.

-

Intermolecular Interactions: In the solid state, molecules form centrosymmetric dimers through strong hydrogen bonds. These bonds occur between the pyrrole N-H group of one molecule and the carbonyl oxygen of the ester group of an adjacent molecule.[5]

-

These dimers are further linked by weaker C-H···π interactions, creating a stable, extended crystal lattice.[5]

Caption: Dimerization of molecules via intermolecular N-H···O hydrogen bonds in the crystal lattice.[5]

Summary of Structural Features

The combined application of orthogonal analytical techniques provides a high-confidence model of this compound.

-

Identity & Composition: Confirmed by Mass Spectrometry (C₁₁H₁₅NO₃).

-

Functional Groups: The presence of N-H, ester C=O, and acetyl C=O groups is confirmed by FTIR.

-

Covalent Framework: The precise connectivity and unique chemical environments of all hydrogen and carbon atoms are mapped by ¹H and ¹³C NMR.

-

3D Architecture & Packing: Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing a planar molecule that forms hydrogen-bonded dimers.

The final validated structure is depicted below.

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a polysubstituted pyrrole derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. Pyrrole rings are fundamental structural motifs in a vast array of natural products, including heme, chlorophyll, and vitamin B12.[1] This specific molecule, characterized by its acetyl, ethyl carboxylate, and methyl substituents, serves as a versatile intermediate in organic synthesis.[2] Its functional groups offer multiple reaction sites, making it a valuable building block for the construction of more complex molecular architectures, such as porphyrins and other bioactive macrocycles.[3] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The molecular architecture of this compound features a central pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom.[1] The strategic placement of electron-withdrawing groups (the acetyl and ethyl carboxylate) and electron-donating methyl groups significantly influences its chemical reactivity and physical properties.

Caption: 2D structure of this compound.

Chemical Identifiers:

-

IUPAC Name: this compound[4]

-

Molecular Weight: 209.24 g/mol [4]

-

Synonyms: 3-acetyl-2,4-dimethyl-5-carbethoxypyrrole, 4-Acetyl-3,5-dimethyl-pyrrole-2-carboxylic acid ethyl ester[2][4]

Physicochemical Properties

The physical properties of a compound are dictated by its intermolecular forces. For this molecule, the presence of an N-H group allows for hydrogen bonding, which, along with dipole-dipole interactions from the carbonyl groups, results in a relatively high melting point for its molecular weight. In the solid state, molecules are known to form dimers through strong hydrogen bonds between the pyrrole N-H and the carbonyl oxygen of the carboxylate group.[3]

| Property | Value | Source(s) |

| Appearance | Tan solid / Pale yellow liquid | [6][7] |

| Melting Point | 143 °C | [8] |

| Boiling Point | 348.6 °C (estimated) | [8] |

| Density | 1.1547 g/cm³ (estimated) | [8] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents. Moderate solubility in polar solvents (ethanol) and better solubility in non-polar solvents (hexane, chloroform). | [2][6][8] |

| Vapor Pressure | 4.89E-05 mmHg at 25°C | [8] |

| Refractive Index | 1.5080 (estimated) | [8] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

Note: There is a discrepancy in the reported state at room temperature. Given the melting point of 143°C, it should be a solid.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its aromatic pyrrole core and its various functional groups.

-

Aromaticity and Nucleophilicity: The pyrrole ring is aromatic, with the nitrogen lone pair participating in the π-electron system. This delocalization makes the ring electron-rich and thus nucleophilic, though less so than simpler pyrroles. The presence of two strong electron-withdrawing groups (acetyl and ethyl carboxylate) deactivates the ring towards electrophilic aromatic substitution.

-

Acidity of the N-H Proton: The N-H proton is weakly acidic (pKa ~17) and can be deprotonated by a strong base.[1] This allows for N-alkylation or N-acylation reactions.

-

Carbonyl Reactivity: The acetyl and ester carbonyl groups can undergo standard carbonyl chemistry, such as reduction or condensation reactions, although these may require specific conditions to avoid interfering with the sensitive pyrrole ring.

-

Biological Activity: This class of compounds has reported antioxidant, antibacterial, and anti-inflammatory activities, making them valuable scaffolds in medicinal chemistry research.[8]

Spectroscopic Profile

Spectroscopic analysis is crucial for structure elucidation and purity assessment.

4.1 ¹H NMR Spectroscopy The proton NMR spectrum provides a distinct fingerprint of the molecule's structure. Based on its structure, the following signals are expected (solvent: DMSO-d₆):[10]

-

~11.5 ppm (s, 1H): The broad singlet corresponds to the N-H proton of the pyrrole ring.

-

~4.2 ppm (q, 2H): A quartet representing the -OCH₂- protons of the ethyl ester, coupled to the adjacent methyl group.

-

~2.4 ppm (s, 3H): A singlet for the methyl protons of the acetyl group.

-

~2.3 ppm (s, 3H) & ~2.2 ppm (s, 3H): Two distinct singlets for the two methyl groups attached to the pyrrole ring.

-

~1.3 ppm (t, 3H): A triplet for the -CH₃ protons of the ethyl ester, coupled to the adjacent methylene group.

4.2 Infrared (IR) Spectroscopy The IR spectrum reveals the presence of key functional groups.[4]

-

~3300 cm⁻¹: A sharp peak corresponding to the N-H stretching vibration.

-

~1660-1700 cm⁻¹: A strong absorption band from the C=O stretching of the ethyl ester.

-

~1630-1650 cm⁻¹: Another strong C=O stretching band from the acetyl ketone group.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the methyl and ethyl groups.

4.3 Mass Spectrometry Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 209.105, corresponding to the exact mass of the C₁₁H₁₅NO₃ molecule.[4][5] Fragmentation patterns would likely involve the loss of the ethyl group (-29), ethoxy group (-45), or the acetyl group (-43).

Synthesis Pathway: The Knorr Pyrrole Synthesis

Substituted pyrroles like this are commonly prepared via the Knorr pyrrole synthesis. This powerful reaction involves the condensation of an α-amino-ketone with a β-ketoester. The versatility of this method allows for the introduction of a wide variety of substituents onto the pyrrole ring.

Caption: Generalized workflow for the Knorr Pyrrole Synthesis.

Experimental Protocol: General Steps for Synthesis

-

Preparation of α-amino-ketone: An appropriate ketone is first nitrosated and then reduced (e.g., with zinc in acetic acid) to form the α-amino-ketone intermediate. This is often generated in situ.

-

Condensation: The β-ketoester (e.g., ethyl acetoacetate) and the α-amino-ketone are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

Reaction: The mixture is stirred, often with gentle heating, to drive the condensation and subsequent cyclization/dehydration to completion.

-

Workup and Purification: The reaction mixture is cooled and typically poured into water to precipitate the crude product. The solid is collected by filtration, washed, and then purified, usually by recrystallization from a solvent like ethanol or by column chromatography.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: [11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Refrigeration (2-4°C) is recommended for long-term storage.[2] Keep away from strong oxidizing agents and bases.[2]

Caption: Standard workflow for the purification and characterization of the synthesized compound.

Applications

This compound is primarily utilized as a chemical intermediate. Its structural features make it a key precursor for:

-

Pharmaceuticals: As a building block for designing novel therapeutic agents with potential anti-inflammatory or antimicrobial properties.[8]

-

Porphyrin Synthesis: As a fundamental unit for constructing the larger macrocyclic structures of porphyrins, which have applications in photodynamic therapy, catalysis, and sensor technology.

-

Dye and Pigment Industry: The pyrrole core is part of many chromophores, and derivatives can be used to synthesize specialty dyes.

References

- Solubility of Things.

- ChemBK.

- Fisher Scientific.

- PubChem.

- PubChem.

- SpectraBase. 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum.

- NIST WebBook. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester.

- Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- ResearchGate.

- Fisher Scientific.

- Royal Society of Chemistry.

Sources

- 1. scispace.com [scispace.com]

- 2. Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate, 98% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. fishersci.be [fishersci.be]

Spectroscopic Characterization of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds and materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

This compound (C₁₁H₁₅NO₃, Molar Mass: 209.24 g/mol ) is a polysubstituted pyrrole derivative.[1][2] The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmaceuticals.[3] The substituents on this particular molecule—an ethyl carboxylate group, an acetyl group, and two methyl groups—significantly influence its chemical and physical properties, which are in turn reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity and purity, which is paramount in any synthetic or drug discovery workflow.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its carbon-hydrogen framework.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The choice of solvent and acquisition parameters are critical for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is important as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often preferred for pyrroles as it can participate in hydrogen bonding, leading to a more distinct and less broad N-H signal.

-

Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift.[3]

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~9.0-11.0 (in DMSO-d₆) | Broad singlet | 1H |

| -O-CH₂-CH₃ | ~4.2 | Quartet | 2H |

| C5-CH₃ | ~2.4 | Singlet | 3H |

| C3-CH₃ | ~2.3 | Singlet | 3H |

| -C(O)-CH₃ | ~2.2 | Singlet | 3H |

| -O-CH₂-CH₃ | ~1.3 | Triplet | 3H |

-

N-H Proton: The pyrrole N-H proton is typically observed as a broad singlet at a downfield chemical shift, the position of which is highly dependent on the solvent and concentration due to hydrogen bonding.[3]

-

Ethyl Ester Protons: The ethyl group exhibits a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to the adjacent methyl and methylene groups, respectively.

-

Methyl Protons: The two methyl groups attached to the pyrrole ring (at C3 and C5) and the acetyl methyl group are expected to appear as sharp singlets, as there are no adjacent protons to cause splitting. Their precise chemical shifts will be influenced by the electronic effects of the neighboring substituents.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[4]

| Assignment | Expected Chemical Shift (δ, ppm) |

| Acetyl C=O | ~195 |

| Ester C=O | ~162 |

| C2, C5 (pyrrole ring) | ~130-140 |

| C3, C4 (pyrrole ring) | ~115-125 |

| -O-CH₂-CH₃ | ~60 |

| Acetyl -CH₃ | ~30 |

| C5-CH₃ | ~14 |

| -O-CH₂-CH₃ | ~14 |

| C3-CH₃ | ~12 |

-

Carbonyl Carbons: The two carbonyl carbons (acetyl and ester) are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Pyrrole Ring Carbons: The chemical shifts of the pyrrole ring carbons are characteristic of aromatic heterocycles. The carbons bearing substituents will have their chemical shifts influenced by those groups.[4]

-

Alkyl Carbons: The carbons of the ethyl and methyl groups appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring FTIR Spectra

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

-

Sample Preparation:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3300-3400 | N-H stretch | A relatively sharp peak characteristic of the pyrrole N-H group. Broadening may occur due to hydrogen bonding.[5][6][7] |

| ~2900-3000 | C-H stretch | Aliphatic C-H stretching from the methyl and ethyl groups. |

| ~1700-1720 | C=O stretch (ester) | Strong absorption due to the ester carbonyl group. |

| ~1650-1670 | C=O stretch (acetyl) | Strong absorption from the acetyl carbonyl group, typically at a lower wavenumber than the ester due to conjugation with the pyrrole ring. |

| ~1550 | C=C stretch | Aromatic C=C stretching vibrations of the pyrrole ring. |

| ~1250 | C-O stretch | Stretching vibration of the ester C-O bond. |

The presence of two distinct carbonyl peaks is a key feature, confirming the existence of both the ester and acetyl functionalities. The position of the N-H stretching vibration can provide insights into intermolecular interactions, such as hydrogen bonding.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fingerprint.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments.

-

Detection: The ions are separated based on their m/z ratio and detected.

Sources

- 1. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole, stands as a testament to the enduring legacy of classical organic synthesis. First prepared in the late 19th century, this seemingly unassuming molecule has proven to be a versatile and valuable building block in the construction of complex heterocyclic systems. Its strategic arrangement of functional groups—an acetyl moiety, a carboxylate ester, and methyl groups on the pyrrole core—has made it a sought-after precursor in the synthesis of porphyrins, medicinal agents, and other functional materials. This technical guide delves into the discovery and rich history of this compound, providing a comprehensive overview of its synthesis, properties, and applications for the modern researcher.

The Genesis: An Extension of the Knorr Pyrrole Synthesis

The story of this compound begins with the foundational work of German chemist Ludwig Knorr. In 1884, Knorr reported a groundbreaking method for the synthesis of substituted pyrroles, a reaction that now bears his name. The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] This reaction provided a powerful tool for accessing a wide variety of pyrrole derivatives, which were of immense interest for their presence in natural products and their potential as dyestuffs.

A decade later, in 1894, the Italian chemists I. Levi and Z. Zanetti published an important extension of Knorr's work in the journal Gazzetta Chimica Italiana.[1][3] They demonstrated that by reacting acetylacetone (2,4-pentanedione) with ethyl 2-oximinoacetoacetate, they could synthesize this compound.[1] This discovery was significant as it introduced a new level of complexity and functionality to the pyrrole core, opening up new avenues for synthetic exploration.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [4][5] |

| Molecular Weight | 209.24 g/mol | [4] |

| CAS Number | 2386-26-7 | [4] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 143 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO and DMF | |

| pKa | 14.65 ± 0.50 (Predicted) | [4] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Key spectral data are available from public repositories such as PubChem and SpectraBase.[4][6]

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the ethyl ester protons, the two methyl groups attached to the pyrrole ring, the acetyl methyl protons, and the N-H proton of the pyrrole ring.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum shows distinct peaks for each of the 11 carbon atoms in the molecule, including the carbonyl carbons of the ester and acetyl groups, and the sp²-hybridized carbons of the pyrrole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching vibration of the pyrrole, the C=O stretching vibrations of the ester and acetyl groups, and C-H and C-N stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound with a prominent molecular ion peak.

The Levi-Zanetti Extension of the Knorr Synthesis: A Detailed Protocol

The synthesis of this compound, as pioneered by Levi and Zanetti, is a robust and reproducible procedure. The causality behind the experimental choices lies in the in situ generation of the reactive α-aminoketone intermediate and its subsequent condensation.

Reaction Scheme

Caption: The Levi-Zanetti reaction for the synthesis of the target pyrrole.

Step-by-Step Methodology

-

Preparation of Ethyl 2-oximinoacetoacetate: This starting material is typically prepared by the nitrosation of ethyl acetoacetate using sodium nitrite in the presence of an acid, such as acetic acid. This step is crucial as it introduces the nitrogen atom that will eventually become part of the pyrrole ring.

-

In situ Reduction and Condensation: In a suitable solvent, typically glacial acetic acid, ethyl 2-oximinoacetoacetate is combined with acetylacetone. A reducing agent, classically zinc dust, is then added portion-wise. The zinc reduces the oxime group to an amine, generating the highly reactive α-amino-β-ketoester intermediate in situ. This immediate reaction with the co-present acetylacetone is key to preventing self-condensation of the aminoketone.

-

Cyclization and Aromatization: The newly formed α-aminoketone undergoes a condensation reaction with the acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable pyrrole ring.

-

Workup and Purification: After the reaction is complete, the crude product is typically isolated by pouring the reaction mixture into water, which precipitates the solid pyrrole derivative. The product can then be purified by recrystallization from a suitable solvent, such as ethanol.

Self-Validating System and Causality

The elegance of this protocol lies in its self-validating nature. The formation of the characteristic crystalline product with a sharp melting point serves as an initial confirmation of a successful reaction. Further validation is achieved through spectroscopic analysis (NMR, IR, MS), which should match the known data for the compound. The choice of zinc in acetic acid is a classic method for the reduction of oximes to amines under conditions that are compatible with the subsequent condensation and cyclization steps. The acidic medium also catalyzes the condensation and dehydration steps.

Applications in Research and Development

The synthetic utility of this compound stems from the reactivity of its functional groups, making it a valuable intermediate in several areas of chemical and pharmaceutical research.

Porphyrin Synthesis

Pyrroles are the fundamental building blocks of porphyrins, the macrocyclic compounds at the heart of vital biological molecules like heme and chlorophyll. The specific substitution pattern of this compound makes it a useful precursor for the synthesis of specifically functionalized porphyrins. The ester and acetyl groups can be chemically modified or removed to allow for the construction of complex porphyrin architectures. These synthetic porphyrins are instrumental in the development of photosensitizers for photodynamic therapy (PDT) and as catalysts in various chemical transformations.

Caption: General workflow for porphyrin synthesis using the title compound.

Medicinal Chemistry and Drug Discovery

The pyrrole nucleus is a common scaffold in a vast array of biologically active compounds and approved drugs. Derivatives of this compound have been investigated for their potential therapeutic properties. For instance, the acetyl group can serve as a handle for further chemical modifications, such as the formation of hydrazones, which have been shown to exhibit antimicrobial activity. While not a direct precursor in the most common industrial syntheses, the structural motif of polysubstituted pyrroles is central to blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). The study of compounds like this compound provides valuable insights into the structure-activity relationships of this important class of heterocycles.

Conclusion

From its origins as a thoughtful extension of a classic named reaction to its modern-day utility as a versatile synthetic intermediate, this compound embodies the spirit of chemical discovery and innovation. Its history is intertwined with the development of heterocyclic chemistry, and its continued application in the synthesis of complex molecules underscores its importance. For researchers in organic synthesis, medicinal chemistry, and materials science, a deep understanding of the history, synthesis, and properties of this foundational pyrrole derivative provides a solid platform for future discoveries.

References

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (2018-10-19).

- Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxyl

- This compound.

- Knorr pyrrole synthesis. Wikipedia.

- Chemistry:Knorr pyrrole synthesis. HandWiki. (2024-02-06).

- Paal–Knorr synthesis. Wikipedia.

- ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxyl

- Ludwig Knorr. Wikipedia.

- Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxyl

- 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum.

- Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxyl

- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Ethyl 4-acetyl-1H-pyrrole-2-carboxyl

- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. The NIST WebBook.

- Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum. ChemicalBook.

- Synthesis, characterization and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3, 5-dimethyl-1H-pyrrole-2-carboxylate | Request PDF.

- Regular Article. Organic Chemistry Research.

- 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. The NIST WebBook.

- Primo Levi as Chemist and Writer. (2025-11-10).

- Regioselective synthesis of acylpyrroles | The Journal of Organic Chemistry.

- Full text of "Numismatic Liter

- Primo Levi the chemist. School of Chemistry | University of Bristol.

- Elements of Genius: The Periodic Table by Primo Levi. Donald Oldham. (2019-11-22).

- Primo Levi - Periodic Table of Videos. YouTube. (2010-09-02).

- Primo Levi and the other periodic table | Fe

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Chemistry:Knorr pyrrole synthesis - HandWiki [handwiki.org]

- 4. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Introduction: The Pyrrole Carboxylate Core - A Privileged Scaffold in Modern Science

An In-depth Technical Guide to the Synthesis and Application of Substituted Pyrrole Carboxylates

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[3][4] When functionalized with a carboxylate (ester) group, the resulting substituted pyrrole carboxylates exhibit a remarkable convergence of synthetic versatility and functional significance.

This technical guide provides an in-depth exploration of substituted pyrrole carboxylates, designed for researchers, medicinal chemists, and materials scientists. We will move beyond simple procedural descriptions to elucidate the underlying principles of their synthesis, explore their diverse applications, and provide validated experimental protocols. The pyrrole nucleus is a key structural motif in a vast number of natural products, including heme and chlorophyll, and is central to blockbuster pharmaceuticals like the anti-hypercholesterolemic agent atorvastatin.[5] Furthermore, these scaffolds are increasingly utilized as building blocks for advanced functional materials, such as conducting polymers.[6][7] This guide aims to serve as a comprehensive resource, bridging the gap between fundamental synthetic chemistry and cutting-edge applications.

Part 1: Strategic Synthesis of the Pyrrole Carboxylate Ring

The construction of the pyrrole ring is a well-established field, yet the demand for novel substitution patterns and milder reaction conditions continues to drive innovation. The choice of synthetic route is paramount and is dictated by the desired substitution pattern, functional group tolerance, and scalability.

The Paal-Knorr Synthesis: The Foundational Approach

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely used methods for constructing the pyrrole ring.[8][9][10] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[11][12][13]

Causality Behind the Method: The primary advantage of the Paal-Knorr synthesis is its operational simplicity and the direct formation of the pyrrole core. The mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole.[8][14] The main limitation, however, is the often-limited availability of the requisite 1,4-dicarbonyl starting materials, especially for complex, unsymmetrical targets.[12] Furthermore, the typically harsh acidic conditions can be incompatible with sensitive functional groups.[9]

Caption: Van Leusen [3+2] Cycloaddition Workflow.

Catalytic and Multicomponent Strategies

Modern synthetic chemistry has seen a surge in the development of catalytic and multicomponent reactions (MCRs) for pyrrole synthesis, driven by the need for efficiency, atom economy, and mild reaction conditions. [15]* Transition-Metal Catalysis: Catalysts based on rhodium, palladium, copper, and gold have been employed to construct the pyrrole skeleton from simple starting materials like alkynes, enamides, and amines. [3][16]These methods often provide access to highly substituted pyrroles that are otherwise difficult to synthesize.

-

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form a complex product, minimizing waste and purification steps. [15]For instance, a thiazolium-catalyzed MCR can be used to generate a 1,4-dicarbonyl compound in situ, which then undergoes a Paal-Knorr reaction upon the addition of an amine, streamlining the entire process. [15]

Part 2: Key Applications of Substituted Pyrrole Carboxylates

The synthetic accessibility and structural tunability of substituted pyrrole carboxylates have made them invaluable in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development

The pyrrole core is a dominant feature in numerous FDA-approved drugs and clinical candidates. [11]Its ability to form key interactions with biological targets has cemented its status as a vital scaffold in drug discovery.

Structure-Activity Relationships (SAR): The substituents on the pyrrole ring and the nature of the carboxylate group play a critical role in defining the biological activity of the molecule. [17]Medicinal chemists systematically modify these positions to optimize potency, selectivity, and pharmacokinetic properties. For example, large, lipophilic aryl groups are often found in pyrrole-based kinase inhibitors, while modifications to the carboxylate ester can modulate solubility and metabolic stability. The pyrrole scaffold is a key component in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. [1][4][18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in Various Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key intermediate in organic synthesis and medicinal chemistry.[1] Recognizing the critical role of solubility in drug development, reaction optimization, and formulation, this document outlines the theoretical principles governing its solubility, presents a detailed protocol for experimental determination, and offers a framework for interpreting the resulting data. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the necessary tools and methodologies to establish a robust solubility profile. We delve into the compound's physicochemical properties, the application of Hansen Solubility Parameters (HSP) for solvent selection, and a step-by-step analytical workflow for accurate solubility measurement.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It dictates the choice of reaction media, influences purification strategies such as crystallization, and is a critical determinant of a drug's bioavailability. This compound, a versatile pyrrole derivative, is no exception.[2] A thorough understanding of its solubility in a range of organic solvents is paramount for its effective application.

This guide moves beyond a simple listing of solvents, aiming to provide a deeper understanding of the molecular interactions that govern the dissolution process. By combining theoretical prediction with rigorous experimental methodology, researchers can confidently select appropriate solvent systems, troubleshoot solubility challenges, and accelerate their development timelines.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior. The structure, featuring a pyrrole ring, an ethyl ester, and an acetyl group, presents a molecule with both polar and non-polar characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [1] |

| Melting Point | 143 °C | [4] |

| Boiling Point | 348.6 °C (rough estimate) | [4] |

| Density | 1.1547 g/cm³ (rough estimate) | [4] |

| Appearance | Pale yellow liquid or solid | [1] |

| Water Solubility | Slightly soluble | [4] |

Note: Some physical properties are estimates and may vary.

The presence of the N-H group on the pyrrole ring and the carbonyl groups of the ester and acetyl functions allow for hydrogen bonding, suggesting potential solubility in protic and polar aprotic solvents.[5] Conversely, the dimethyl-substituted pyrrole ring and the ethyl group contribute to its non-polar character, indicating likely solubility in less polar organic solvents.[1]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, we can employ Hansen Solubility Parameters (HSP).[6] HSP provides a more nuanced, quantitative method for predicting the solubility of a solute in a given solvent.[7] This framework dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-